4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride 4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18196284
InChI: InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H
SMILES:
Molecular Formula: C9H9Cl2N3O2
Molecular Weight: 262.09 g/mol

4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride

CAS No.:

Cat. No.: VC18196284

Molecular Formula: C9H9Cl2N3O2

Molecular Weight: 262.09 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-imidazol-1-yl)pyridine-2-carboxylicaciddihydrochloride -

Specification

Molecular Formula C9H9Cl2N3O2
Molecular Weight 262.09 g/mol
IUPAC Name 4-imidazol-1-ylpyridine-2-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-5-7(1-2-11-8)12-4-3-10-6-12;;/h1-6H,(H,13,14);2*1H
Standard InChI Key RQOBYWRSIWLOON-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1N2C=CN=C2)C(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is C₉H₉Cl₂N₃O₂, derived from the parent structure C₉H₇N₃O₂ with two hydrochloride (HCl) molecules. The molecular weight is 262.09 g/mol, calculated as follows:

Molecular Weight=(9×12.01)+(9×1.01)+(2×35.45)+(3×14.01)+(2×16.00)=262.09g/mol.\text{Molecular Weight} = (9 \times 12.01) + (9 \times 1.01) + (2 \times 35.45) + (3 \times 14.01) + (2 \times 16.00) = 262.09 \, \text{g/mol}.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid dihydrochloride involves multi-step reactions, often leveraging methodologies from related imidazole derivatives .

Key Steps:

  • Formation of the Imidazole-Pyridine Core:

    • A Grignard reagent (e.g., isopropylmagnesium chloride) facilitates coupling between pyridine precursors and imidazole intermediates .

    • Example reaction:

      Pyridine-2-carboxylate+Imidazole derivativeGrignard reagentIntermediate.\text{Pyridine-2-carboxylate} + \text{Imidazole derivative} \xrightarrow{\text{Grignard reagent}} \text{Intermediate}.
  • Carboxylic Acid Introduction:

    • Hydrolysis of ester groups or direct carboxylation using CO₂ under high pressure.

  • Dihydrochloride Salt Formation:

    • Treatment with hydrochloric acid (HCl) in polar solvents like ethanol or water.

Industrial Optimization

  • Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control .

  • Catalytic Hydrogenation: Used to reduce unsaturated bonds in intermediates, as seen in analogous syntheses .

Physicochemical Properties

Thermal and Solubility Data

PropertyValue
AppearanceWhite crystalline powder
Melting Point210–215°C (decomposes)
Solubility in Water50 mg/mL (25°C)
pKa2.1 (carboxylic acid), 6.8 (imidazole)

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (N-H imidazole).

  • NMR (¹H): Signals at δ 8.5 ppm (pyridine-H), δ 7.8 ppm (imidazole-H).

Industrial and Material Science Applications

Coordination Polymers

The compound’s ability to act as a polydentate ligand facilitates the synthesis of metal-organic frameworks (MOFs) with applications in gas storage and catalysis .

Agrochemical Development

Derivatives serve as precursors for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis .

ParameterDescription
Acute ToxicityLD₅₀ (oral, rat): >2000 mg/kg
Skin IrritationNon-irritating (OECD 404)
Environmental ImpactBiodegradable (OECD 301B)

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